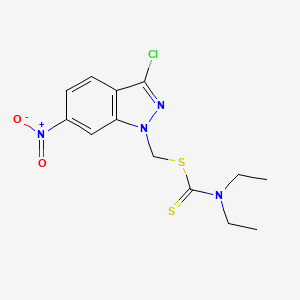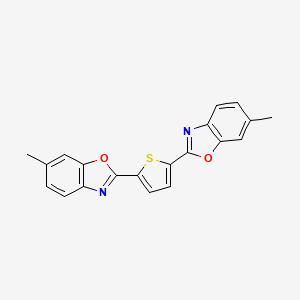![molecular formula C9H12 B14705952 Bicyclo[3.3.1]nona-2,6-diene CAS No. 13534-07-1](/img/structure/B14705952.png)
Bicyclo[3.3.1]nona-2,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[331]nona-2,6-diene is a bicyclic hydrocarbon with a unique structure that consists of two fused cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.3.1]nona-2,6-diene can be synthesized through a flexible two-step process starting from cycloocta-1,5-diene . The first step involves the formation of a dibromocyclooctadiene intermediate, which is then subjected to a dehalogenation reaction to yield the desired bicyclic compound . The reaction conditions typically involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes used in laboratory settings can be scaled up for industrial applications. The key to successful industrial production lies in optimizing reaction conditions and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.3.1]nona-2,6-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or diols.
Reduction: Reduction reactions can convert the diene into saturated bicyclic compounds.
Substitution: Substitution reactions, such as halogenation, can introduce functional groups into the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitroform, reducing agents such as hydrogen gas, and halogenating agents like N-bromosuccinimide . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include diketones, diols, and halogenated derivatives . These products can serve as intermediates for further chemical transformations.
Scientific Research Applications
Bicyclo[3.3.1]nona-2,6-diene has several scientific research applications:
Asymmetric Catalysis: It is used as a ligand in asymmetric hydrogenation reactions, providing enantioselectivity in the synthesis of chiral compounds.
Anticancer Research: Derivatives of this compound have shown potential as anticancer agents due to their unique structural features.
Material Science: The compound’s rigid structure makes it useful in the design of novel materials with specific mechanical properties.
Mechanism of Action
The mechanism of action of bicyclo[3.3.1]nona-2,6-diene in asymmetric catalysis involves its interaction with metal catalysts to form chiral complexes that facilitate the hydrogenation of prochiral substrates . The molecular targets include metal centers in the catalysts, and the pathways involve coordination and activation of the substrates.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nona-3,7-diene-2,6-dione: This compound is similar in structure but contains additional carbonyl groups.
9-Oxabicyclo[3.3.1]nona-2,6-diene: This compound has an oxygen atom incorporated into the bicyclic framework.
Uniqueness
This compound is unique due to its simple hydrocarbon structure, which allows for versatile chemical modifications and applications in various fields. Its strained ring system also makes it an interesting subject for studying reaction mechanisms and developing new synthetic methodologies.
Properties
CAS No. |
13534-07-1 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
bicyclo[3.3.1]nona-2,6-diene |
InChI |
InChI=1S/C9H12/c1-3-8-5-2-6-9(4-1)7-8/h1-3,6,8-9H,4-5,7H2 |
InChI Key |
KCHMRTCANKSGHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2CC=CC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


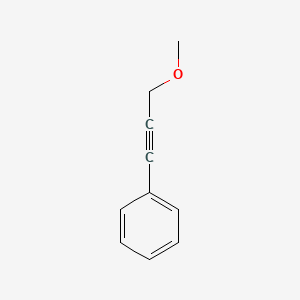

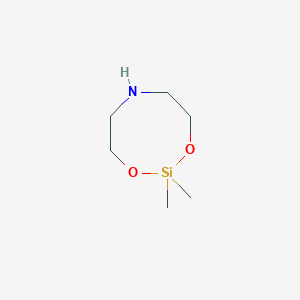
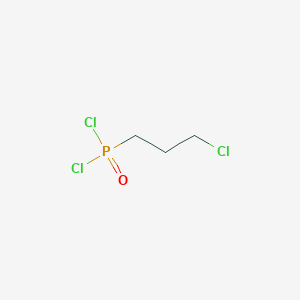
![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)
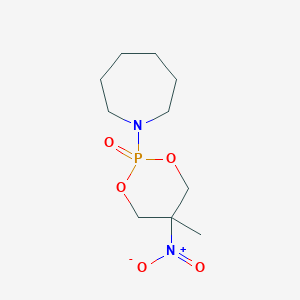
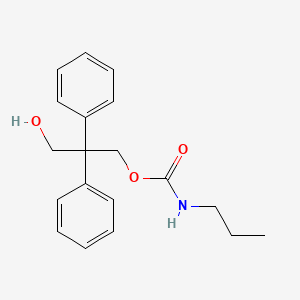
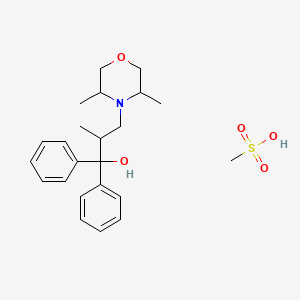
![5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14705932.png)
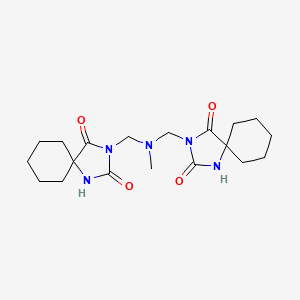
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)
